molecular formula C14H21NO6 B5197578 2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B5197578
M. Wt: 299.32 g/mol
InChI Key: HODZXMZWKZGKOB-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol;oxalic acid is a chemical compound that combines the properties of both an amine and an alcohol. This compound is often used in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with ethylenediamine to produce the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a simpler amine or alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Dimethylphenoxy)ethoxy]ethanol
  • 2-[2-(3,4-Dimethylphenoxy)ethyl]amine
  • 2-[2-(3,4-Dimethylphenoxy)ethyl]alcohol

Uniqueness

2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-10-3-4-12(9-11(10)2)15-8-6-13-5-7-14;3-1(4)2(5)6/h3-4,9,13-14H,5-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODZXMZWKZGKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNCCO)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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